molecular formula C10H9NO6 B1662272 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid CAS No. 201730-11-2

4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid

Cat. No. B1662272
M. Wt: 239.18 g/mol
InChI Key: IJVMOGKBEVRBPP-ZETCQYMHSA-N
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Description

4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid (ACMBA) is an important organic compound used in a variety of scientific research applications. In its natural form, ACMBA is a white crystalline powder with a molecular weight of 250.2 g/mol and a melting point of 230-232°C. It is a versatile compound that can be used in a variety of different applications, including in vivo and in vitro research, as well as biochemical and physiological applications.

Scientific Research Applications

Application 1: Water Defluoridation

  • Summary of the Application : This compound has been used in the fabrication of cerium-based metal organic frameworks (MOFs) for efficient removal of fluoride from water .
  • Methods of Application : The MOFs were developed using a hydrothermal technique . The synthesized MOFs have improved fluoride adsorption quantities .
  • Results or Outcomes : The synthesized MOFs have improved fluoride adsorption quantities of 4.88 and 4.91 mg g −1, respectively . The results of a field trial and recyclability of Ce-based MOFs show that Ce-based MOFs are suited to field conditions and are regenerable up to six cycles .

Application 2: Organic Synthesis, Nanotechnology and Polymers

  • Summary of the Application : Carboxylic acids, including “4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid”, have applications in organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
  • Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Results or Outcomes : The outcomes also vary depending on the application. In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Application 3: Preparation of Copolymers

  • Summary of the Application : Dicarboxylic acids, including “4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid”, are used in the preparation of copolymers such as polyamides and polyesters .
  • Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in the preparation of polyamides, dicarboxylic acids are reacted with diamines .
  • Results or Outcomes : The outcomes also vary depending on the application. In the area of polymer, dicarboxylic acids present applications such as monomers, additives, catalysts, etc .

Application 4: Synthesis of Metal-Organic Frameworks (MOFs)

  • Summary of the Application : “4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid” can be used as a linker or ligand in the synthesis of metal-organic frameworks (MOFs) for a wide range of potential applications in areas such as gas storage, catalysis, sensing, and separation technology .
  • Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in the synthesis of MOFs, dicarboxylic acids are reacted with metal ions to form a coordination network .
  • Results or Outcomes : The outcomes also vary depending on the application. MOFs synthesized using dicarboxylic acids have shown promising results in various applications such as gas storage, catalysis, sensing, and separation technology .

Application 5: Production of Nylon

  • Summary of the Application : Dicarboxylic acids, including “4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid”, are used in the production of nylon . The most widely used dicarboxylic acid in the industry is adipic acid, which is a precursor in the production of nylon .
  • Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in the production of nylon, dicarboxylic acids are reacted with diamines .
  • Results or Outcomes : The outcomes also vary depending on the application. In the area of polymer, dicarboxylic acids present applications such as monomers, additives, catalysts, etc .

Application 6: Synthesis of Metal-Organic Frameworks (MOFs)

  • Summary of the Application : “4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid” can be used as a linker or ligand in the synthesis of metal-organic frameworks (MOFs) for a wide range of potential applications in areas such as gas storage, catalysis, sensing, and separation technology .
  • Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in the synthesis of MOFs, dicarboxylic acids are reacted with metal ions to form a coordination network .
  • Results or Outcomes : The outcomes also vary depending on the application. MOFs synthesized using dicarboxylic acids have shown promising results in various applications such as gas storage, catalysis, sensing, and separation technology .

properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVMOGKBEVRBPP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581628
Record name (S)-3,4-DCPG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,4-Dcpg

CAS RN

201730-11-2
Record name (S)-3,4-DCPG
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201730-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3,4-DCPG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DCPG, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y53JA9W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid

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